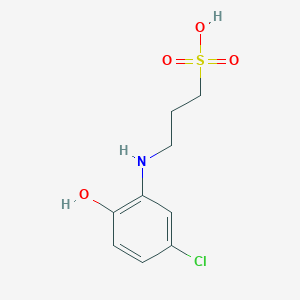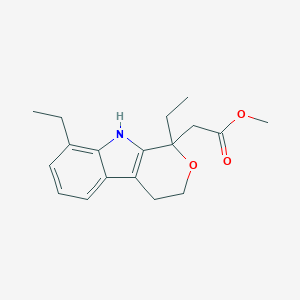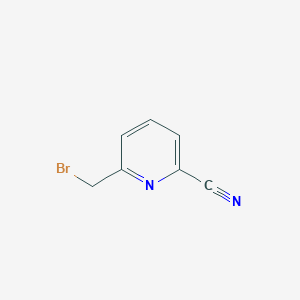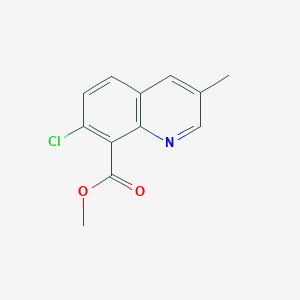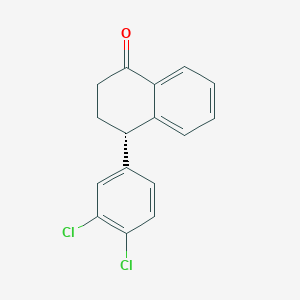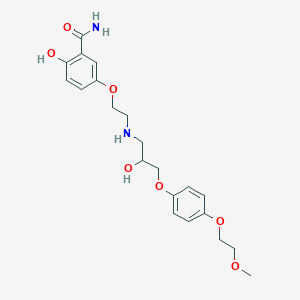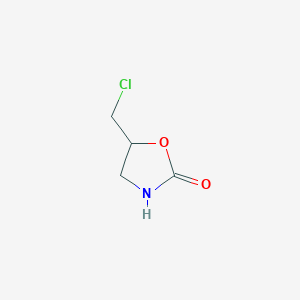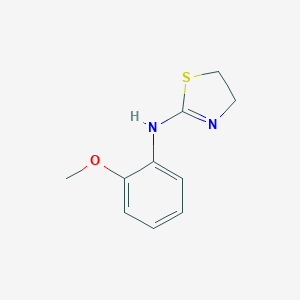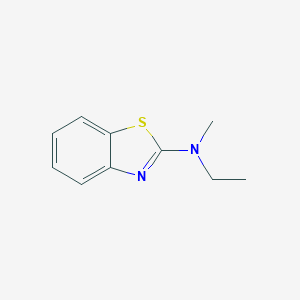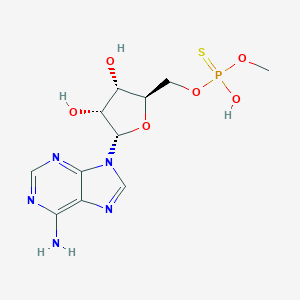
Aptme
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aptamers are single-stranded DNA or RNA molecules that can bind to target molecules with high specificity and affinity. They have gained significant attention in the scientific community due to their potential applications in various fields, including diagnostics, therapeutics, and biosensors.
Wirkmechanismus
The mechanism of action of aptamers involves the binding of the aptamer to the target molecule, resulting in a conformational change that prevents the target from performing its function. This can lead to inhibition of enzymatic activity, blocking of receptor-ligand interactions, or disruption of protein-protein interactions.
Biochemische Und Physiologische Effekte
Aptamers can have various biochemical and physiological effects, depending on their target and mechanism of action. For example, aptamers that target cancer cells can induce apoptosis or inhibit cell proliferation. Aptamers that target viral proteins can prevent viral entry into host cells or inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
Aptamers have several advantages for lab experiments, including their high specificity and affinity, ease of synthesis, and stability. However, they also have some limitations, such as the potential for non-specific binding, the need for optimization of experimental conditions, and the limited availability of commercial aptamers for some targets.
Zukünftige Richtungen
The future of aptamers is promising, with numerous potential applications in various fields. Some future directions for aptamer research include the development of aptamers for new targets, the optimization of aptamer selection and synthesis methods, and the integration of aptamers into new technologies, such as biosensors and drug delivery systems.
In conclusion, aptamers are a versatile and promising tool for scientific research, with numerous potential applications in various fields. The synthesis method of aptamers involves iterative rounds of selection and amplification, resulting in highly specific aptamers. Aptamers have been used as molecular probes, therapeutic agents, and biosensors, with a mechanism of action involving the binding of the aptamer to the target molecule. Aptamers have various biochemical and physiological effects, and their use in lab experiments has both advantages and limitations. The future of aptamers is promising, with numerous potential directions for research and development.
Synthesemethoden
Aptamers are typically synthesized through a process called systematic evolution of ligands by exponential enrichment (SELEX). This process involves iterative rounds of selection and amplification, where a library of random nucleic acid sequences is exposed to the target molecule, and the sequences that bind to the target are isolated and amplified. The process is repeated until a pool of highly specific aptamers is obtained.
Wissenschaftliche Forschungsanwendungen
Aptamers have numerous applications in scientific research, including as molecular probes for imaging and detection, as therapeutic agents for disease treatment, and as biosensors for environmental monitoring. Aptamers have been used to detect various targets, such as proteins, small molecules, and even whole cells. They have also been used as therapeutic agents for cancer, viral infections, and other diseases.
Eigenschaften
CAS-Nummer |
107133-74-4 |
|---|---|
Produktname |
Aptme |
Molekularformel |
C11H16N5O6PS |
Molekulargewicht |
377.32 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy(methoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N5O6PS/c1-20-23(19,24)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,24)(H2,12,13,14)/t5-,7-,8-,11+,23?/m1/s1 |
InChI-Schlüssel |
DWZSOXPWUCNSSW-ZAKKHMFKSA-N |
Isomerische SMILES |
COP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyme |
adenosine 5'-O-phosphorothioate O-methyl ester adenosine 5'-O-phosphorothioate O-methyl ester, (S)-isomer APTME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



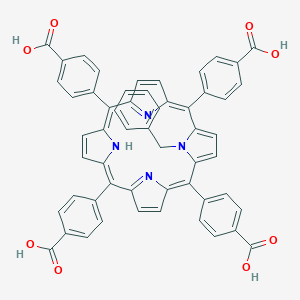
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
